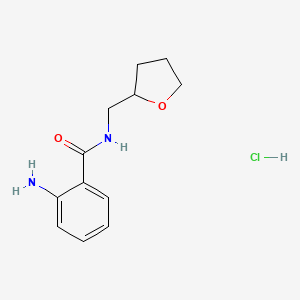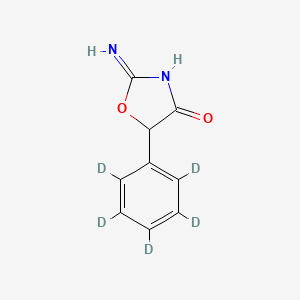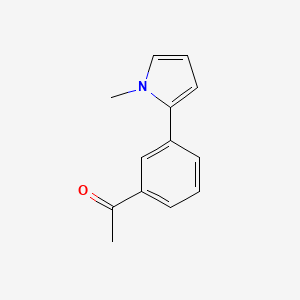
(4-ethyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features an ethyl group at the 4-position and a hydroxymethyl group at the 5-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring with regioselective substitution at the desired positions . Another method involves the reaction of 1-ethylimidazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles with different functional groups.
Scientific Research Applications
(4-ethyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-ethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-1H-imidazol-5-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
(4-ethyl-1H-imidazol-5-yl)ethanol: Similar structure with an ethanol group instead of a hydroxymethyl group.
(4-ethyl-1H-imidazol-5-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness
(4-ethyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the hydroxymethyl group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
80304-45-6 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(4-ethyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-5-6(3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
BLPWCLBWWYDASB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


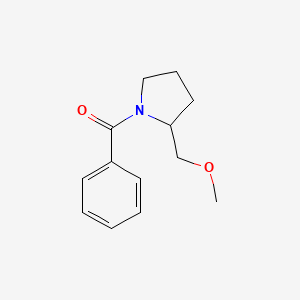
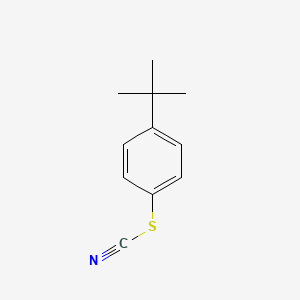
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)

![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
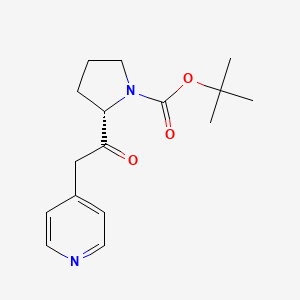
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
